C18H14N8O2S2
Description
C₁₈H₁₄N₈O₂S₂ is a heterocyclic organic compound characterized by a high nitrogen content (8 nitrogen atoms) and two sulfur atoms within its molecular architecture. With a molecular weight of 438 g/mol, its structure likely incorporates fused aromatic rings, thioether or sulfone groups, and nitrogen-rich moieties such as triazoles or azo linkages.
Properties
Molecular Formula |
C18H14N8O2S2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14N8O2S2/c1-9-16(28)22-18-25(23-9)13(7-29-18)21-14(27)8-30-17-20-12-6-4-3-5-11(12)15-19-10(2)24-26(15)17/h3-7H,8H2,1-2H3,(H,21,27) |
InChI Key |
JNOHEJMQHKHIML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CSC2=NC1=O)NC(=O)CSC3=NC4=CC=CC=C4C5=NC(=NN53)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H14N8O2S2 typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with sulfur-containing reagents under controlled conditions. The reaction may require catalysts to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and specific solvents to ensure the proper interaction of reactants.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors where the reactants are mixed in precise ratios. The process is optimized to maximize yield and purity while minimizing by-products. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
C18H14N8O2S2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
C18H14N8O2S2: has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which C18H14N8O2S2 exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table compares C₁₈H₁₄N₈O₂S₂ with structurally related compounds:
| Compound | Molecular Formula | Key Functional Groups | Nitrogen/Sulfur Content | Notable Properties |
|---|---|---|---|---|
| C₁₈H₁₄N₈O₂S₂ | C₁₈H₁₄N₈O₂S₂ | Thioether, triazole, aromatic | 8 N, 2 S | High thermal stability (est.) |
| C₁₈H₂₀N₂O₈S₂ | C₁₈H₂₀N₂O₈S₂ | Sulfonate, amine | 2 N, 2 S | Water-soluble, antimicrobial |
| C₁₂H₁₀N₄S₂ (Thiadiazole) | C₁₂H₁₀N₄S₂ | Thiadiazole, phenyl | 4 N, 2 S | Photoluminescent, catalytic |
Key Comparisons:
- Nitrogen Content : C₁₈H₁₄N₈O₂S₂ contains significantly more nitrogen atoms than C₁₈H₂₀N₂O₈S₂ (8 vs. 2), which may enhance its hydrogen-bonding capacity and reactivity in biological systems.
- Sulfur Functionality : Unlike sulfonate-containing analogs (e.g., C₁₈H₂₀N₂O₈S₂), the sulfur in C₁₈H₁₄N₈O₂S₂ is likely embedded in thioether or heterocyclic arrangements, reducing solubility but increasing lipophilicity.
Biological Activity
C18H14N8O2S2 is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula this compound indicates that the compound contains:
- Carbon (C) : 18
- Hydrogen (H) : 14
- Nitrogen (N) : 8
- Oxygen (O) : 2
- Sulfur (S) : 2
This composition suggests a complex structure that may contribute to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of 6.72 mg/mL against Escherichia coli and 6.63 mg/mL against Staphylococcus aureus .
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
2. Anti-inflammatory Activity
The compound has shown promising results in reducing inflammation. In vivo studies demonstrated a significant reduction in carrageenan-induced paw edema in rats, with inhibition rates of up to 94.69% . This suggests that this compound may modulate inflammatory pathways effectively.
| Time (h) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
3. Cytotoxic Effects
This compound has also been studied for its cytotoxic effects on cancer cells. Notably, it was found to induce apoptosis in neuroblastoma and colon cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . The mechanism involves the impairment of the PI3K/AKT signaling pathway, leading to increased cell death.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for treating persistent infections .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory mechanism was elucidated through a series of assays measuring cytokine levels in treated versus untreated groups. The results showed a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6 post-treatment with this compound .
Research Findings
Recent studies have highlighted the following key findings regarding this compound:
- Diverse Biological Activity : The compound exhibits multifaceted biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.
- Mechanistic Insights : Understanding the underlying mechanisms is crucial for potential therapeutic applications, particularly in oncology and infectious diseases.
- Potential for Drug Development : Given its promising bioactivity profile, further research into this compound could pave the way for new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
